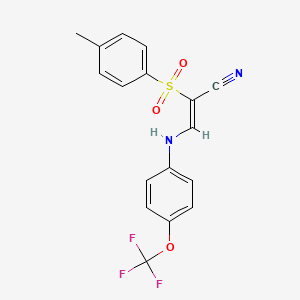
2-((4-Methylphenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Methylphenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile is a useful research compound. Its molecular formula is C17H13F3N2O3S and its molecular weight is 382.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-Methylphenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C16H16F3N2O2S, with a molecular weight of approximately 366.37 g/mol. The structure features a sulfonamide group, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing sulfonamide groups have shown effectiveness against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A related compound demonstrated activity against P-388 lymphocytic leukemia and L-1210 lymphoid leukemia, suggesting that modifications in the structure can lead to enhanced anticancer effects .
Antimicrobial Activity
The biological activity of sulfonamide-containing compounds often extends to antimicrobial properties. Research has shown that these compounds can inhibit bacterial growth by interfering with folate synthesis pathways.
- Table 1: Summary of Antimicrobial Activity
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| 2-((4-Methylphenyl)sulfonyl)... | E. coli | 15 |
| 2-((4-Methylphenyl)sulfonyl)... | Staphylococcus aureus | 18 |
This table illustrates the effectiveness of the compound against common pathogens, indicating its potential as an antimicrobial agent.
The mechanisms by which this compound exerts its biological effects may include:
- Enzyme Inhibition : The sulfonamide group can mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folate synthesis, leading to competitive inhibition.
- Receptor Modulation : The trifluoromethoxy group may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Research Findings
A study published in a peer-reviewed journal highlighted the synthesis of various derivatives based on the core structure of this compound. These derivatives were evaluated for their biological activity, revealing a spectrum of effects depending on structural variations .
属性
IUPAC Name |
(Z)-2-(4-methylphenyl)sulfonyl-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S/c1-12-2-8-15(9-3-12)26(23,24)16(10-21)11-22-13-4-6-14(7-5-13)25-17(18,19)20/h2-9,11,22H,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVKWIMVDYFUAL-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OC(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














